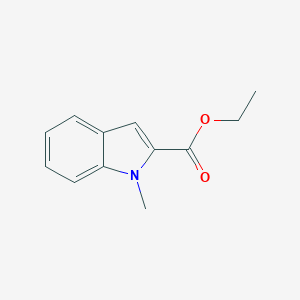

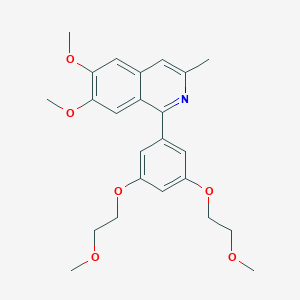

1-メチル-1H-インドール-2-カルボン酸エチル

概要

説明

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate and related compounds often involves the Friedel-Crafts acylation. For instance, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents leads to acylation at specific positions on the indole nucleus, demonstrating the regioselectivity of these reactions. Such processes are crucial for introducing functional groups that can further modify the molecule for desired applications (Tani et al., 1990).

Molecular Structure Analysis

The molecular structure of indole derivatives like ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, has been analyzed using crystallographic methods. These studies reveal the planarity of the aromatic ring system and the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant for understanding the compound's chemical behavior (Siddiquee et al., 2009).

Chemical Reactions and Properties

Ethyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including acylation and alkylation. These reactions are influenced by factors such as the choice of reagents and reaction conditions, demonstrating the compound's versatility in synthetic chemistry. The regioselectivity of acylation reactions, for example, is a key property that allows for the targeted modification of the indole nucleus (Murakami et al., 1985).

Physical Properties Analysis

The physical properties of ethyl 1-methyl-1H-indole-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application in synthetic chemistry. Crystallographic studies provide insights into the compound's solid-state structure, which is important for understanding its reactivity and stability.

Chemical Properties Analysis

The chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, including its reactivity towards various chemical reactions and its behavior under different conditions, are critical for its application in the synthesis of complex molecules. Studies on its transformations reveal the potential for creating a wide range of derivatives, highlighting the compound's utility as a versatile building block in organic synthesis (Cucek & Verček, 2008).

科学的研究の応用

抗ウイルス剤

インドール誘導体は、抗ウイルス剤としての可能性が認められています。特に、1-メチルインドール-2-カルボン酸エチルのような化合物は、ウイルス複製を阻害する分子を作成するために改変することができます。 例えば、特定のインドール系構造は、インフルエンザAウイルスおよびコクサッキーB4ウイルスに対して阻害活性を示し、有望な選択性と効力を示しています . ウイルス複製を阻害する能力は、これらの誘導体を新しい抗ウイルス薬の開発において貴重なものにします。

抗炎症作用

インドール核は、抗炎症作用を有する多くの合成薬剤に共通の特徴です。 1-メチルインドール-2-カルボン酸エチル誘導体は、特定の炎症経路を標的にするように合成することができ、関節炎、喘息、およびその他の慢性炎症性疾患などの疾患に対する新しい治療法につながる可能性があります .

抗がん治療薬

インドール化合物は、抗がん活性について研究されています。それらはさまざまな細胞標的に作用し、がん細胞の増殖を阻害することができます。 1-メチルインドール-2-カルボン酸エチル誘導体は、新しい抗がん剤を開発するための足場として役立つ可能性があり、より効果的かつ標的を絞ったがん療法への希望を提供しています .

抗菌作用

インドール誘導体の構造的多様性は、それらを強力な抗菌剤として機能させることができます。 1-メチルインドール-2-カルボン酸エチルは、細菌および真菌病原体を標的にする化合物の部分となり、既存の薬物に対する耐性が高まっている時代に、新しい抗生物質の創出のための道筋を提供しています .

神経保護効果

研究によると、インドール誘導体は神経保護効果があり、神経変性疾患の治療に役立つ可能性があります。 1-メチルインドール-2-カルボン酸エチルは、神経細胞を損傷や変性から保護する化合物を合成するために使用できる可能性があり、アルツハイマー病やパーキンソン病などの疾患に対する潜在的な治療戦略を提供しています .

腸内細菌叢の調節

インドールとその誘導体は、腸内細菌叢において重要な役割を果たし、宿主の代謝および免疫状態に影響を与えます。 1-メチルインドール-2-カルボン酸エチルの誘導体は、腸内細菌による代謝物の産生に影響を与える可能性があり、腸の健康に影響を与え、腸および肝臓の疾患の管理に役立つ可能性があります .

作用機序

Target of Action

Ethyl 1-methyl-1H-indole-2-carboxylate, also known as ethyl 1-methylindole-2-carboxylate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. For instance, some indole derivatives have shown antiviral activity, suggesting that the compound may have similar effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules and the ph of the environment

将来の方向性

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potential therapeutic applications.

特性

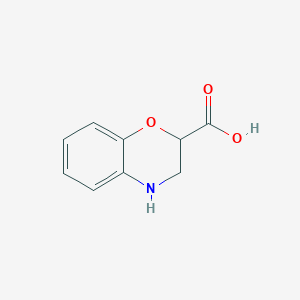

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl 1-methylindole-2-carboxylate react with ozone in the presence of methanol?

A1: In the presence of methanol, ethyl 1-methylindole-2-carboxylate undergoes ozonolysis to form a stable solvent-trapped carbonyl oxide. This reaction yields α-methoxyhydroperoxide as the major product. [] This is significant because it marks the first isolation of solvent-trapped carbonyl oxides from the ozonolysis of indole derivatives. []

Q2: Can ethyl 1-methylindole-2-carboxylate participate in reactions catalyzed by boron trifluoride etherate (BF3·OEt2)?

A2: Yes, research indicates that ethyl 1-methylindole-2-carboxylate can react with 1,4-benzoquinone cyanohydrin phosphates (specifically 2a and 2b) in the presence of BF3·OEt2 as a catalyst. [] This reaction leads to the formation of 6-oxobenzopyrano[3,4-b]indole-2-carbonitriles (15a and 15b). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)